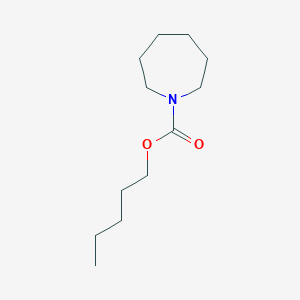
(Chloromethyl)(3-chlorophenyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Chloromethyl)(3-chlorophenyl)dimethylsilane is an organosilicon compound with the molecular formula C9H12Cl2Si. This compound features a silicon atom bonded to two methyl groups, a chloromethyl group, and a 3-chlorophenyl group. It is a versatile intermediate used in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl)(3-chlorophenyl)dimethylsilane typically involves the reaction of 3-chlorophenylmagnesium bromide with chloromethyl(dimethyl)chlorosilane. The reaction is carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The process involves the following steps:
- Preparation of 3-chlorophenylmagnesium bromide by reacting 3-chlorobromobenzene with magnesium in dry ether.
- Addition of the prepared Grignard reagent to chloromethyl(dimethyl)chlorosilane in an inert atmosphere.
- Purification of the product through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using industrial-scale distillation techniques.
化学反应分析
Types of Reactions
(Chloromethyl)(3-chlorophenyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted silanes, such as (aminomethyl)(3-chlorophenyl)dimethylsilane.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include (methyl)(3-chlorophenyl)dimethylsilane.
科学研究应用
(Chloromethyl)(3-chlorophenyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is explored for potential use in drug delivery systems due to its ability to modify surface properties.
Industry: The compound is used in the production of specialty polymers and coatings.
作用机制
The mechanism of action of (Chloromethyl)(3-chlorophenyl)dimethylsilane involves the reactivity of the chloromethyl and 3-chlorophenyl groups. The chloromethyl group can undergo nucleophilic substitution reactions, while the 3-chlorophenyl group can participate in electrophilic aromatic substitution reactions. These reactions allow the compound to modify other molecules and surfaces, making it useful in various applications.
相似化合物的比较
Similar Compounds
(Chloromethyl)dimethylphenylsilane: Similar structure but with a phenyl group instead of a 3-chlorophenyl group.
(Chloromethyl)dimethylchlorosilane: Similar structure but with a chlorosilane group instead of a 3-chlorophenyl group.
Uniqueness
(Chloromethyl)(3-chlorophenyl)dimethylsilane is unique due to the presence of both a chloromethyl group and a 3-chlorophenyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
属性
CAS 编号 |
60457-96-7 |
|---|---|
分子式 |
C9H12Cl2Si |
分子量 |
219.18 g/mol |
IUPAC 名称 |
chloromethyl-(3-chlorophenyl)-dimethylsilane |
InChI |
InChI=1S/C9H12Cl2Si/c1-12(2,7-10)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3 |
InChI 键 |
RFBJNTRUMNKBBO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCl)C1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)

![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)
![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)
![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![Pyridine, 2-[[(2-methoxy-5-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14601626.png)

![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)
![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)

![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)

